Ethyl 2-[(3-cyclohexylpropanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-(3-CYCLOHEXYLPROPANAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3-CYCLOHEXYLPROPANAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, followed by the introduction of the ethyl ester and the cyclohexylpropanamido group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(3-CYCLOHEXYLPROPANAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the thiazole ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
ETHYL 2-(3-CYCLOHEXYLPROPANAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-(3-CYCLOHEXYLPROPANAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(3-CYCLOHEXYLPROPANAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: shares structural similarities with other thiazole derivatives, such as and .
Unique Features: The presence of the cyclohexylpropanamido group and the specific substitution pattern on the thiazole ring make this compound unique, potentially offering distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H24N2O3S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
ethyl 2-(3-cyclohexylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H24N2O3S/c1-3-21-15(20)14-11(2)17-16(22-14)18-13(19)10-9-12-7-5-4-6-8-12/h12H,3-10H2,1-2H3,(H,17,18,19) |
InChI Key |
PPPXRFDFABOSNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCC2CCCCC2)C |
Origin of Product |
United States |
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